
Cefcanel
Descripción general
Descripción
Cefcanel: es una cefalosporina semisintética de tercera generación con actividad antibacteriana. Es conocida por su eficacia contra una variedad de especies bacterianas, incluyendo Escherichia coli, Klebsiella aerogenes y Proteus mirabilis . This compound es particularmente eficaz contra Staphylococcus aureus, incluidas las cepas que producen beta-lactamasa .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: : Cefcanel se sintetiza a través de una serie de reacciones químicas que involucran la formación de una 1,2-tiazina fusionada a una 2-azetidinona para formar una porción de ácido oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico . La ruta sintética típicamente involucra el uso de varios reactivos y catalizadores para lograr la estructura química deseada.
Métodos de Producción Industrial: : La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación y control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones: : Cefcanel experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes: : Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción se controlan cuidadosamente para asegurar las transformaciones químicas deseadas .
Productos Principales Formados: : Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios derivados de la estructura de la cefalosporina, que pueden tener diferentes propiedades antibacterianas .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Cefcanel exhibits strong activity against several gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC90) for these organisms is 1 microgram/ml, which is superior to other oral cephalosporins like cefuroxime and cefaclor . However, it is ineffective against methicillin-resistant strains, with MIC values exceeding 16 micrograms/ml.
Table 1: Antibacterial Efficacy of this compound Against Various Bacteria
Bacteria | MIC (µg/ml) | Comparison with Other Cephalosporins |
---|---|---|
Staphylococcus aureus | 1 | Superior to cefuroxime, cefaclor |
Staphylococcus epidermidis | 1 | Superior to cefuroxime, cefaclor |
Streptococcus pyogenes | 0.015-1 | Comparable to other cephalosporins |
Clostridium spp. | 0.25 | Significantly lower than other agents |
Escherichia coli | >64 | Resistant due to beta-lactamase |
Klebsiella pneumoniae | >64 | Resistant due to beta-lactamase |
Efficacy in Streptococcal Infections
A study comparing this compound daloxate with penicillin in treating acute streptococcal tonsillitis found that clinical cure rates were similar between the two treatments at approximately 70% for the higher dose of this compound daloxate (300 mg twice daily) and penicillin . However, lower doses of this compound (150 mg twice daily and 600 mg daily) resulted in significantly poorer outcomes.
Table 2: Clinical Outcomes in Streptococcal Tonsillitis Treatment
Treatment Group | Clinical Cure Rate (%) | Bacterial Elimination Rate (%) |
---|---|---|
This compound daloxate 150 mg bid | 57.4 | 50.8 |
This compound daloxate 300 mg bid | 70 | 82.8 |
Penicillin (PcV) | 70 | 89.8 |
Comparison with Amoxicillin
In a randomized controlled trial comparing three days of therapy with this compound daloxate versus amoxicillin for uncomplicated urinary tract infections, both treatments showed similar bacteriological elimination rates and clinical outcomes . This suggests that this compound can be an effective alternative to amoxicillin in such cases.
Safety Profile
The safety profile of this compound has been evaluated across various studies. Adverse events reported were comparable between treatment groups using this compound daloxate and those receiving other antibiotics such as amoxicillin or penicillin . This indicates that this compound is generally well-tolerated.
Mecanismo De Acción
Cefcanel ejerce sus efectos antibacterianos uniéndose e inactivando las proteínas de unión a penicilina (PBP) ubicadas en la membrana interna de la pared celular bacteriana . Las PBP son enzimas involucradas en las etapas terminales del ensamblaje de la pared celular bacteriana y en la remodelación de la pared celular durante el crecimiento y la división. La inactivación de las PBP interfiere con la unión cruzada de las cadenas de peptidoglicano necesarias para la resistencia y rigidez de la pared celular bacteriana, lo que debilita la pared celular bacteriana y causa la lisis celular .
Comparación Con Compuestos Similares
Cefcanel se compara con otras cefalosporinas similares, como cefuroxima, cefaclor, cefalexina y cefixima . Si bien this compound tiene una excelente actividad contra Staphylococcus aureus susceptible a la meticilina y Staphylococcus epidermidis, carece de actividad contra especies gramnegativas que producen beta-lactamasa plasmídica común . Esto hace que this compound sea único en su espectro antibacteriano específico y eficacia.
Lista de Compuestos Similares
- Cefuroxima
- Cefaclor
- Cefalexina
- Cefixima
Actividad Biológica
Cefcanel, a novel oral cephalosporin antibiotic, has garnered attention due to its unique pharmacological properties and efficacy against various bacterial pathogens. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical settings, and comparative studies with other antibiotics.
Pharmacokinetics
This compound is administered as the prodrug this compound daloxate hydrochloride, which undergoes hydrolysis in the gastrointestinal tract to release this compound. Studies indicate that the absolute oral bioavailability of this compound is approximately 40% after administration of the prodrug. Following oral intake, this compound is rapidly absorbed and metabolized, primarily excreted through urine as various metabolites, including mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-aminoethanol (MAE) .
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Absolute Oral Bioavailability | ~40% |
Peak Plasma Concentration (t½) | 0.5 hours |
Major Metabolites | MAGC, MAE |
Urinary Excretion of this compound | 38.2% ± 3.8% |
Efficacy Against Bacterial Strains
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates superior efficacy against methicillin-susceptible strains of Staphylococcus aureus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC90) of 1 µg/ml .
Comparative Efficacy
In clinical trials comparing this compound daloxate to other antibiotics such as amoxicillin and penicillin V (PcV), this compound showed comparable clinical cure rates but varied in bacteriological elimination rates:
Treatment Group | Clinical Cure Rate (%) | Bacteriological Elimination Rate (%) |
---|---|---|
This compound daloxate 300 mg bid | ~70 | 82.8 |
Penicillin V | ~70 | 89.8 |
This compound daloxate 150 mg bid | 57.4 | Lower than 82.8 |
Amoxicillin | ~70 | Similar to this compound |
Case Studies
- Acute Streptococcal Pharyngitis : In a study involving 340 patients treated with this compound daloxate versus PcV, both groups achieved similar clinical cure rates (~70%). However, the bacteriological elimination was significantly lower in the lower dose this compound groups .
- Urinary Tract Infections : A randomized trial compared three days of therapy with this compound daloxate against amoxicillin for uncomplicated urinary tract infections. Both treatments resulted in similar bacteriological elimination rates, indicating that this compound is an effective alternative for this indication .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S3/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28)/t12-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFPBOAOLQAJV-SUYBPPKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30034-02-7 (mono-hydrochloride salt) | |
Record name | Cefcanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00866067 | |
Record name | Cefcanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41952-52-7 | |
Record name | Cefcanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5V2R6VX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.